molecular formula C17H24N2O3 B4126109 N-(4-methoxybenzyl)-N'-(4-methylcyclohexyl)ethanediamide

N-(4-methoxybenzyl)-N'-(4-methylcyclohexyl)ethanediamide

Cat. No.: B4126109
M. Wt: 304.4 g/mol
InChI Key: OJVGSOJESGGWNZ-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxybenzyl group and a methylcyclohexyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzylamine and 4-methylcyclohexylamine as the primary starting materials.

    Formation of Intermediate: These amines are reacted with ethyl chloroformate to form the corresponding carbamates.

    Coupling Reaction: The carbamates are then coupled with ethylenediamine under controlled conditions to form the desired ethanediamide.

Industrial Production Methods: In an industrial setting, the production of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of diamines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: It may be utilized in the development of novel materials with specific properties.

    Biological Studies: It can serve as a probe to study biological pathways and interactions.

    Industrial Applications: Potential use in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: The compound can modulate specific biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)-N’-(4-methylphenyl)ethanediamide
  • N-(4-methoxyphenyl)-N’-(4-methylcyclohexyl)ethanediamide

Comparison:

  • Structural Differences: The presence of different substituents on the aromatic ring or the cyclohexyl group.
  • Unique Properties: N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide may exhibit unique reactivity or biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of N-(4-methoxybenzyl)-N’-(4-methylcyclohexyl)ethanediamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-N'-(4-methylcyclohexyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-12-3-7-14(8-4-12)19-17(21)16(20)18-11-13-5-9-15(22-2)10-6-13/h5-6,9-10,12,14H,3-4,7-8,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVGSOJESGGWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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